5-Cyclopropyl-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds in the 1,3,4-thiadiazole class have been reported to exhibit anticancer and antibacterial activities
Mode of Action
It’s known that the thiadiazole ring structure can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the thione group in similar compounds indicates that the reaction occurred as N-alkylation .
Biochemical Pathways
Compounds with a similar thiadiazole structure have been reported to influence various biochemical pathways, leading to their observed biological activities .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit dose-dependent anticancer activities against various cell lines .
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Molecular Mechanism
Molecular modeling studies of 1,3,4-thiadiazole derivatives have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
Heterocyclic thiols can undergo S-methylation catalyzed by the drug-metabolizing enzyme thiopurine S-methyltransferase . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiadiazoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiadiazoline derivatives, thioethers, and thioesters .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-Cyclopentyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains an amino group instead of a cyclopropyl group.
1,3,4-Thiadiazole-2-thiol: Lacks the cyclopropyl group, making it a simpler structure.
Uniqueness
5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVMNRXWUVKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.